Jte-607

Description

a multiple cytolkine inhibito

Properties

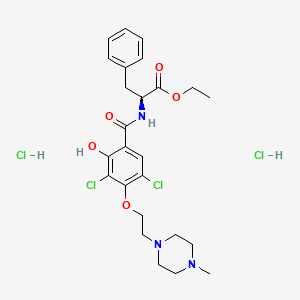

IUPAC Name |

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAUEQJEWIWCQ-FJSYBICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl4N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188791-09-5 | |

| Record name | JTE-607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTE-607: A Technical Guide to its Mechanism of Action in Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607 is a potent small molecule inhibitor of multiple inflammatory cytokines. Originally developed for its anti-inflammatory properties, its mechanism of action has been elucidated, revealing a novel target within the cellular machinery of gene expression. This technical guide provides an in-depth overview of JTE-607's mechanism of action, focusing on its role in cytokine inhibition. It includes a summary of key quantitative data, detailed experimental protocols from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Pre-mRNA Processing

JTE-607 functions as a prodrug, which upon entering the cell, is hydrolyzed by intracellular esterases into its active form.[1][2] The primary molecular target of the active metabolite is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) .[1][2] CPSF3 is a critical endonuclease component of the cleavage and polyadenylation (CPA) complex, which is responsible for the 3'-end processing of precursor messenger RNA (pre-mRNA).

By binding to and inhibiting the enzymatic activity of CPSF3, JTE-607 disrupts the normal cleavage and subsequent polyadenylation of pre-mRNAs.[1][2] This leads to an accumulation of unprocessed pre-mRNAs within the cell. The disruption of this fundamental step in gene expression ultimately results in the suppression of the production of various proteins, including a broad range of inflammatory cytokines. This mechanism provides a powerful and upstream point of intervention in the inflammatory cascade.

Signaling Pathway of JTE-607 Action

Caption: Mechanism of action of JTE-607 in inhibiting cytokine production.

Quantitative Data: In Vitro and In Vivo Efficacy

JTE-607 has demonstrated potent inhibition of a wide array of inflammatory cytokines in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) | Reference |

| TNF-α | 11 | [3][4] |

| IL-1β | 5.9 | [3][4] |

| IL-6 | 8.8 | [3][4] |

| IL-8 | 7.3 | [3][4] |

| IL-10 | 9.1 | [3][4] |

| GM-CSF | 2.4 ± 0.8 | [3] |

| IL-1RA | 5.4 ± 0.4 | [3] |

Data are presented as the mean or mean ± standard deviation.

Table 2: In Vitro Inhibition of Cytokine Production in LPS-Stimulated PBMCs from Various Species

| Species | Cytokine | IC50 (nM) | Reference |

| Monkey | IL-8 | 59 | [3] |

| Rabbit | IL-8 | 780 | [3] |

| Mouse | TNF-α | 1600 | [3] |

| Rat | TNF-α | 19000 | [3] |

Table 3: In Vivo Efficacy of JTE-607 in a Mouse Model of Endotoxin Shock

| Animal Model | Treatment | Outcome | Reference |

| C. parvum-sensitized C57BL/6 mice with LPS challenge | JTE-607 (0.3-10 mg/kg, i.v.) | Dose-dependent inhibition of mortality; decreased plasma TNF-α | [3][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cytokine-inhibiting effects of JTE-607.

In Vitro Cytokine Inhibition Assay in Human PBMCs

This protocol describes the general procedure for evaluating the inhibitory effect of JTE-607 on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Objective: To determine the half-maximal inhibitory concentration (IC50) of JTE-607 for various cytokines.

Materials:

-

JTE-607

-

Human whole blood or buffy coats

-

Ficoll-Paque or similar density gradient medium

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

Enzyme-linked immunosorbent assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of JTE-607 in culture medium. Add the JTE-607 dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes to 1 hour) at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each JTE-607 concentration relative to the LPS-stimulated control. Determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Endotoxin Shock Mouse Model

This protocol outlines the methodology for assessing the in vivo efficacy of JTE-607 in a murine model of lethal endotoxemia.

Objective: To evaluate the protective effect of JTE-607 against LPS-induced mortality and cytokine storm.

Materials:

-

JTE-607

-

Male C57BL/6 mice

-

Corynebacterium parvum (heat-killed)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of a suspension of heat-killed Corynebacterium parvum. This step enhances the sensitivity of the mice to the subsequent LPS challenge.

-

LPS Challenge: After a specific sensitization period (e.g., 7-14 days), challenge the mice with a lethal dose of LPS administered intravenously (i.v.) or intraperitoneally (i.p.).

-

JTE-607 Administration: Administer JTE-607, typically via intravenous injection, at various doses (e.g., 0.3, 1, 3, 10 mg/kg) shortly before (e.g., 10 minutes) the LPS challenge.[3]

-

Monitoring: Monitor the mice for survival over a defined period (e.g., 48-72 hours).

-

Cytokine Analysis (Optional): In separate groups of animals, collect blood samples at specific time points after the LPS challenge to measure plasma levels of key inflammatory cytokines (e.g., TNF-α) using ELISA.

-

Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Compare plasma cytokine levels between the different treatment groups.

Experimental Workflow Diagram

Caption: A representative experimental workflow for evaluating JTE-607.

Conclusion

JTE-607 represents a promising therapeutic candidate with a unique mechanism of action that targets the fundamental process of pre-mRNA 3'-end formation. By inhibiting CPSF3, JTE-607 effectively suppresses the production of a broad spectrum of inflammatory cytokines, as demonstrated in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this novel cytokine inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Comprehensive Technical Guide for Researchers

Full Chemical Name: ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride

Executive Summary

JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis with significant therapeutic potential in oncology and inflammatory diseases. Initially identified as a broad-spectrum cytokine inhibitor, its direct molecular target has been elucidated as Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical endonuclease in the pre-messenger RNA (pre-mRNA) 3'-end processing machinery. JTE-607 is a prodrug that is intracellularly converted to its active metabolite, which then selectively inhibits CPSF3. This inhibition leads to a disruption of pre-mRNA cleavage and polyadenylation, resulting in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in specific cancer cell types, notably Acute Myeloid Leukemia (AML) and Ewing's sarcoma. This technical guide provides an in-depth overview of JTE-607, including its mechanism of action, key experimental data, and detailed protocols for researchers in drug development and related scientific fields.

Mechanism of Action

JTE-607 exerts its biological effects through a unique mechanism involving the inhibition of pre-mRNA processing. As a prodrug, JTE-607 is readily cell-permeable. Intracellularly, it is hydrolyzed by carboxylesterase 1 (CES1) into its active carboxylic acid form.[1][2][3] This active metabolite then directly binds to and inhibits the endonuclease activity of CPSF3.[4][5]

CPSF3 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of most eukaryotic pre-mRNAs. This process involves the cleavage of the nascent pre-mRNA and the subsequent addition of a poly(A) tail, which are crucial steps for mRNA stability, nuclear export, and translation.

By inhibiting CPSF3, the active form of JTE-607 prevents the cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and transcriptional readthrough.[4][5][6] This disruption of mRNA maturation ultimately results in the downregulation of the corresponding protein expression. The sensitivity of different transcripts to JTE-607 appears to be sequence-specific, which may explain its potent effects on certain cancer types and inflammatory pathways.[2][7][8]

Signaling Pathway of JTE-607 Action

References

- 1. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 8. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Potent Inhibitor of Pre-mRNA Processing with Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a novel small molecule that has emerged as a potent inhibitor of pre-mRNA processing, demonstrating significant therapeutic potential in both inflammatory diseases and oncology. Initially identified as a suppressor of inflammatory cytokine synthesis, the mechanism of action of JTE-607 has been elucidated to be the inhibition of a key component of the pre-mRNA 3'-end processing machinery, Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), also known as CPSF73. This technical guide provides an in-depth overview of JTE-607, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its effects on cellular pathways.

Introduction

JTE-607 is a prodrug that is intracellularly converted to its active form by carboxylesterases.[1] The active metabolite directly targets and inhibits the endonuclease activity of CPSF3, a critical enzyme in the cleavage and polyadenylation of pre-mRNAs.[2][1] This inhibition leads to the accumulation of unprocessed pre-mRNAs and a subsequent reduction in the levels of mature mRNA for a specific subset of genes, including many inflammatory cytokines and genes crucial for cancer cell proliferation.[2] The inhibitory effect of JTE-607 has been shown to be sequence-specific, with the sequences flanking the cleavage site of the pre-mRNA being a major determinant of drug sensitivity. This sequence-dependent inhibition may explain the compound's selective efficacy against certain cancer types.

Mechanism of Action

JTE-607's primary mechanism of action is the targeted inhibition of the CPSF3 endonuclease. This process can be broken down into the following key steps:

-

Cellular Uptake and Activation: JTE-607, an ester prodrug, readily enters cells.

-

Conversion to Active Form: Intracellular carboxylesterases hydrolyze the ester group of JTE-607, converting it into its active carboxylic acid form.[2]

-

Target Binding and Inhibition: The active form of JTE-607 binds to the active site of CPSF3, a subunit of the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[2][1]

-

Disruption of Pre-mRNA Processing: The inhibition of CPSF3's endonuclease activity prevents the cleavage of pre-mRNAs at their 3' ends.

-

Downstream Effects: This disruption leads to a failure of polyadenylation and transcriptional termination, resulting in transcriptional readthrough and a decrease in the levels of mature, functional mRNAs for a range of genes.[3][4]

Figure 1: Mechanism of JTE-607 Action.

Quantitative Data

The inhibitory activity of JTE-607 has been quantified across various cell types and for different biological effects. The following tables summarize key IC50 values.

Inhibition of Inflammatory Cytokine Production

JTE-607 demonstrates potent, species-specific inhibition of inflammatory cytokine production.

| Cytokine | Cell Type | Species | Stimulant | IC50 (nM) | Reference |

| TNF-α | PBMCs | Human | LPS | 11 | [5][6] |

| IL-1β | PBMCs | Human | LPS | 5.9 | [5][6] |

| IL-6 | PBMCs | Human | LPS | 8.8 | [5][6] |

| IL-8 | PBMCs | Human | LPS | 7.3 | [5][6] |

| IL-10 | PBMCs | Human | LPS | 9.1 | [5][6] |

| IL-8 | PBMCs | Monkey | LPS | 59 | [5] |

| TNF-α | PBMCs | Mouse | LPS | 1600 | [5] |

| TNF-α | PBMCs | Rat | LPS | 19000 | [5] |

Anti-proliferative Activity in Cancer Cell Lines

JTE-607 exhibits selective anti-proliferative effects against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Carcinoma | > 50 | [7] |

| HepG2 | Hepatocellular Carcinoma | < 10 | [7] |

| U937 | Histiocytic Lymphoma | 0.4 | [7] |

| U937MP (differentiated) | Macrophage-like | 16.2 | [7] |

| 22Rv1 | Prostate Cancer | < 5 | |

| LNCaP | Prostate Cancer | > 25 |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of JTE-607.

Compound-Immobilized Affinity Chromatography for Target Identification

This technique was crucial in identifying CPSF3 as the direct target of JTE-607.[2][1]

Objective: To isolate and identify the cellular proteins that directly bind to the active form of JTE-607.

Methodology Overview:

-

Ligand Immobilization: The active form of JTE-607 is chemically coupled to a solid support matrix, such as agarose beads, creating an affinity column.

-

Cell Lysate Preparation: Cells are lysed to release their protein content.

-

Affinity Chromatography: The cell lysate is passed through the JTE-607-immobilized column. Proteins with an affinity for JTE-607 will bind to the column, while other proteins will flow through.

-

Washing: The column is washed with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.

References

- 1. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

JTE-607: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-607, a potent small molecule inhibitor, has emerged as a significant tool in cancer and inflammation research. Initially identified as a broad-spectrum cytokine inhibitor, its true mechanism of action was later elucidated as a selective, sequence-dependent inhibitor of the cleavage and polyadenylation specificity factor 73 (CPSF73), a critical endonuclease in pre-mRNA 3' end processing. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and preclinical data of JTE-607. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to facilitate further research and development.

Discovery and History

JTE-607 was originally developed by Japan Tobacco Inc. as a multi-cytokine inhibitor with potent anti-inflammatory properties.[1] Early studies demonstrated its ability to suppress the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2] This activity suggested its potential therapeutic use in inflammatory diseases and sepsis.

Subsequent research unexpectedly revealed its potent anti-cancer activities, particularly against hematopoietic malignancies such as acute myeloid leukemia (AML) and Ewing's sarcoma.[3][4] This discovery prompted further investigation into its molecular target and mechanism of action. In 2019, it was independently discovered that JTE-607 is a prodrug that, once intracellularly hydrolyzed to its active form (Compound 2), directly targets and inhibits CPSF73 (also known as CPSF3).[1][5] This finding was a pivotal moment in understanding the compound's biological effects and opened new avenues for its therapeutic application.

Mechanism of Action

JTE-607's mechanism of action is unique and highly specific. As a prodrug, it readily enters cells where it is converted by cellular esterases into its active carboxylic acid form, Compound 2.[6] Compound 2 then directly binds to the active site of CPSF73, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5][7]

The CPSF complex is essential for the 3' end processing of most eukaryotic pre-mRNAs. CPSF73 is the catalytic subunit responsible for cleaving the pre-mRNA at the polyadenylation site, a crucial step for generating mature, stable mRNA transcripts. By inhibiting CPSF73, JTE-607 disrupts this fundamental process, leading to a cascade of downstream effects.

A remarkable feature of JTE-607's inhibitory activity is its sequence-specificity. The sensitivity of a given pre-mRNA to JTE-607-mediated inhibition is not uniform but is determined by the nucleotide sequence flanking the cleavage site.[7][8] This sequence-dependent inhibition leads to selective disruption of the processing of a subset of transcripts, which likely contributes to its specific efficacy against certain cancer types.

The inhibition of pre-mRNA processing results in a failure of transcription termination, leading to transcriptional read-through and the accumulation of unprocessed pre-mRNAs.[9] This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in susceptible cancer cells.[4]

Figure 1: Mechanism of action of JTE-607.

Quantitative Preclinical Data

In Vitro Cytokine Inhibition

JTE-607 demonstrates potent inhibition of various pro-inflammatory cytokines in different cell types and species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cytokine | Cell Line / Species | IC50 (nM) | Reference |

| TNF-α | Human PBMCs | 11 | [2] |

| IL-1β | Human PBMCs | 5.9 | [2] |

| IL-6 | Human PBMCs | 8.8 | [2] |

| IL-8 | Human PBMCs | 7.3 | [2] |

| IL-10 | Human PBMCs | 9.1 | [2] |

| TNF-α | Rat PBMCs | 19000 | [2] |

| TNF-α | Mouse PBMCs | 1600 | [2] |

| IL-8 | Monkey PBMCs | 59 | [2] |

| IL-8 | Rabbit PBMCs | 780 | [2] |

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of JTE-607.

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Acute Myeloid Leukemia (U-937 cells) | SCID Mice | Continuous infusion | Significantly prolonged survival | [10] |

| Pancreatic Ductal Adenocarcinoma | Nude Mice | Intraperitoneal injection | Attenuated tumor growth | [11] |

| Ewing's Sarcoma | Mouse Xenograft | Not specified | Tumor-selective stasis | [3] |

Experimental Protocols

In Vitro Pre-mRNA Cleavage Assay

This assay is crucial for determining the inhibitory activity of JTE-607 on CPSF73.

Materials:

-

HeLa cell nuclear extract

-

In vitro transcribed 32P-labeled pre-mRNA substrate

-

JTE-607 (Compound 2)

-

Cleavage reaction buffer (20 mM HEPES-KOH pH 7.9, 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, 10% glycerol)

-

Proteinase K

-

Urea loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Prepare cleavage reactions by combining HeLa nuclear extract with the cleavage reaction buffer.

-

Add varying concentrations of Compound 2 or DMSO (vehicle control) to the reactions and pre-incubate on ice.

-

Initiate the cleavage reaction by adding the 32P-labeled pre-mRNA substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding Proteinase K and incubating further to digest proteins.

-

Add urea loading buffer and heat the samples.

-

Separate the cleavage products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the results by autoradiography and quantify the cleavage products to determine the IC50 of JTE-607.

Compound-Immobilized Affinity Chromatography

This method was instrumental in identifying CPSF73 as the direct target of JTE-607.

Figure 2: Workflow for identifying the target of JTE-607.

Procedure:

-

Synthesize an analog of JTE-607 with a linker for immobilization.

-

Covalently attach the JTE-607 analog to chromatography resin beads.

-

Prepare a cell lysate from a relevant cell line (e.g., AML cells).

-

Incubate the immobilized JTE-607 resin with the cell lysate to allow for binding of target proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the resin using a competitive ligand or by changing buffer conditions.

-

Identify the eluted proteins using mass spectrometry.

Poly(A) Site Sequencing (PAS-seq)

PAS-seq is a high-throughput method to globally map and quantify the usage of polyadenylation sites.

Procedure:

-

Isolate total RNA from cells treated with JTE-607 or DMSO.

-

Select for poly(A)+ RNA using oligo(dT) beads.

-

Fragment the poly(A)+ RNA.

-

Perform reverse transcription using an oligo(dT) primer containing an adapter sequence.

-

Ligate a second adapter to the 5' end of the cDNA.

-

Amplify the resulting library by PCR.

-

Perform high-throughput sequencing of the library.

-

Align the sequencing reads to the reference genome to identify and quantify the usage of different poly(A) sites.

4-thiouridine (4sU) Sequencing (4sU-seq)

4sU-seq is used to measure nascent RNA transcription and can reveal transcriptional read-through events caused by JTE-607.

Procedure:

-

Label nascent RNA in cells by incubating with 4-thiouridine (4sU) for a short period.

-

Isolate total RNA.

-

Biotinylate the 4sU-containing RNA.

-

Separate the biotinylated nascent RNA from total RNA using streptavidin-coated magnetic beads.

-

Prepare a sequencing library from the enriched nascent RNA.

-

Perform high-throughput sequencing and bioinformatic analysis to assess transcription levels and read-through events.

Signaling Pathways and Logical Relationships

The inhibition of CPSF73 by JTE-607 disrupts the canonical pre-mRNA 3' processing pathway, leading to downstream consequences that affect gene expression and cell fate.

Figure 3: Disruption of pre-mRNA processing by JTE-607.

Clinical Development

A clinical study in healthy human volunteers demonstrated that JTE-607 was safe and well-tolerated at the tested doses.[12][13] The study also confirmed its ability to modulate cytokine production in response to an endotoxin challenge.[12]

While the preclinical data, particularly in AML and Ewing's sarcoma, are promising, information regarding the clinical development of JTE-607 for oncology indications is limited in the public domain. As of the latest search, no active or completed clinical trials for JTE-607 in cancer patients are registered on major clinical trial databases. Further information from the developing pharmaceutical company, Japan Tobacco Inc., would be required to ascertain the current clinical status of JTE-607 in oncology.[14]

Conclusion

JTE-607 represents a novel class of anti-cancer and anti-inflammatory agents with a unique, sequence-specific mechanism of action targeting the fundamental process of pre-mRNA 3' end formation. The discovery of CPSF73 as its direct target has not only provided a clear rationale for its observed biological activities but has also validated the pre-mRNA processing machinery as a druggable target. The extensive preclinical data, coupled with a favorable safety profile in healthy volunteers, underscores the therapeutic potential of JTE-607. Further clinical investigation in relevant patient populations is eagerly awaited to translate these promising preclinical findings into tangible clinical benefits. This technical guide provides a solid foundation for researchers and drug developers to understand and further explore the potential of JTE-607 and other CPSF73 inhibitors.

References

- 1. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of a cytokine inhibitor, JTE-607, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Japan Tobacco : Clinical Development (as of October 30,2025) | MarketScreener [marketscreener.com]

JTE-607: A Technical Guide to its Mechanism of Action and Effects on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607 is a potent, small-molecule inhibitor of multiple inflammatory cytokines. Initially developed for its anti-inflammatory properties, its precise mechanism of action has been elucidated, revealing a novel therapeutic target. JTE-607 is a prodrug that, upon entering a cell, is hydrolyzed by the enzyme carboxylesterase 1 (CES1) into its active form, known as Compound 2.[1][2][3] This active metabolite directly targets and inhibits the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF-73), a critical RNA endonuclease.[1][3][4][5] By inhibiting CPSF3, JTE-607 disrupts the 3'-end processing of pre-messenger RNA (pre-mRNA), leading to an accumulation of unprocessed transcripts and a subsequent reduction in the synthesis of mature mRNAs for key inflammatory cytokines.[1][3][5] This mechanism results in the broad-spectrum suppression of cytokines such as TNF-α, IL-1β, IL-6, and IL-8, demonstrating significant therapeutic potential in preclinical and clinical models of inflammation.[4][6][7]

Core Mechanism of Action: Inhibition of Pre-mRNA Processing

The anti-inflammatory effects of JTE-607 are not mediated by common kinase inhibition but through a fundamental process in gene expression: mRNA maturation.

-

Cellular Uptake and Activation : JTE-607, a prodrug, passively diffuses across the cell membrane. Intracellularly, it is converted by the hydrolytic enzyme CES1 into its active carboxylic acid form, Compound 2.[1][2][3]

-

Target Engagement : The active Compound 2 directly binds to CPSF3, a 73-kDa subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5] CPSF3 functions as the endonuclease that cleaves pre-mRNA downstream of the poly(A) signal, a crucial step for generating a mature, translatable mRNA molecule.[1][5]

-

Inhibition of mRNA 3'-End Processing : By inhibiting the catalytic activity of CPSF3, JTE-607 prevents the cleavage of pre-mRNAs.[3][8] This leads to a cellular accumulation of unprocessed pre-mRNAs for a subset of genes, including many pro-inflammatory cytokines.[1][5] Consequently, the production of mature, polyadenylated mRNA is suppressed, leading to a profound decrease in cytokine protein synthesis.[7] This inhibition is surprisingly sequence-specific, meaning not all transcripts are equally affected.[3][9]

Quantitative Data: In Vitro Cytokine Inhibition

JTE-607 demonstrates potent, low-nanomolar inhibitory activity against the production of a wide array of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[4][7]

Table 1: IC50 Values of JTE-607 in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) | Reference |

|---|---|---|

| TNF-α | 11 | [4][7] |

| IL-1β | 5.9 | [4][7] |

| IL-6 | 8.8 | [4][7] |

| IL-8 | 7.3 | [4][7] |

| IL-10 | 9.1 | [4][7] |

| GM-CSF | 2.4 ± 0.8 | [4] |

| IL-1RA | 5.4 ± 0.4 |[4] |

The inhibitory potency of JTE-607 is highly specific to human cells, with significantly lower activity observed in other species.[7]

Table 2: Species-Dependent IC50 Values of JTE-607

| Species | Target Cytokine | IC50 (nM) | Reference |

|---|---|---|---|

| Monkey | IL-8 | 59 | [4] |

| Rabbit | IL-8 | 780 | [4] |

| Mouse | TNF-α | 1600 | [4] |

| Rat | TNF-α | 19000 |[4] |

Quantitative Data: In Vivo and Clinical Efficacy

The potent in vitro activity of JTE-607 translates to significant efficacy in animal models of inflammation and in human clinical studies.

Table 3: Summary of In Vivo and Clinical Effects of JTE-607

| Model System | Treatment Details | Key Findings | Reference |

|---|---|---|---|

| Mouse Endotoxin Shock | 0.3-10 mg/kg i.v. before LPS challenge in C. parvum-sensitized mice. | Dose-dependent inhibition of mortality. Significant reduction in plasma TNF-α levels. | [4][7] |

| Human Endotoxemia | 8-hour i.v. infusion (0.1 mg/kg/h) with endotoxin challenge. | -79.5% reduction in endotoxin-induced IL-10 production (vs. placebo). | [6][10] |

| Human Endotoxemia | 8-hour i.v. infusion (0.3 mg/kg/h) with endotoxin challenge. | -86.2% reduction in endotoxin-induced IL-10 production (vs. placebo). -60% reduction in IL-1 Receptor Antagonist. -90.3% reduction in C-Reactive Protein. |[6][10] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Production Assay

This protocol outlines the methodology used to determine the IC50 values of JTE-607 on cytokine production in human PBMCs.[7]

-

Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum. Cells are plated in 96-well plates.

-

Compound Treatment : JTE-607 is dissolved in DMSO and serially diluted to achieve a range of final concentrations. The compound is added to the cells.

-

Stimulation : Cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli, to induce cytokine production.

-

Incubation : The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.

-

Supernatant Collection : After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

Cytokine Measurement : The concentration of various cytokines (TNF-α, IL-1β, IL-6, etc.) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis : The results are used to generate a dose-response curve, from which the IC50 value (the concentration of JTE-607 that inhibits 50% of the cytokine production) is calculated.

Protocol 2: In Vivo Endotoxin Shock Model

This murine model is used to evaluate the protective effects of JTE-607 against a lethal inflammatory challenge.[7]

-

Animal Model : Male C57BL/6 mice are used for the study.

-

Sensitization : To increase sensitivity to endotoxin, mice are first sensitized with an intraperitoneal (i.p.) injection of heat-killed Corynebacterium parvum. This step primes the immune system for a hyperinflammatory response.

-

Compound Administration : After a sensitization period (e.g., 7 days), mice are administered JTE-607 via intravenous (i.v.) injection at varying doses (e.g., 0.3, 1, 3, 10 mg/kg). A vehicle control group is also included.

-

LPS Challenge : Shortly after JTE-607 administration (e.g., 10 minutes), mice are challenged with a lethal i.p. dose of LPS to induce endotoxin shock.

-

Endpoint Monitoring :

-

Survival : Mortality is monitored over a defined period (e.g., 48 hours).

-

Biomarker Analysis : In separate cohorts, blood is collected at peak cytokine time points (e.g., 1-2 hours post-LPS) to measure plasma TNF-α levels via ELISA.

-

Protocol 3: Human Endotoxemia Model

This clinical protocol assesses the effects of JTE-607 on a controlled inflammatory response in healthy volunteers.[6][10]

-

Study Design : A randomized, placebo-controlled, double-blind study is conducted in healthy male volunteers.

-

Infusion : Subjects receive a continuous 8-hour intravenous infusion of either JTE-607 (at doses of 0.03, 0.1, or 0.3 mg/kg/h) or a matching placebo.

-

Endotoxin Challenge : Two hours after the start of the infusion, all subjects receive a bolus intravenous infusion of a standardized endotoxin (e.g., 30 unit/kg).

-

Sampling and Analysis : Blood samples are collected at multiple time points before, during, and after the endotoxin challenge. Plasma is analyzed for levels of key inflammatory cytokines (e.g., IL-10, IL-1ra) and biomarkers like C-Reactive Protein (CRP) using validated immunoassays.

Conclusion

JTE-607 represents a novel class of anti-inflammatory agent that acts by inhibiting the fundamental process of pre-mRNA 3'-end processing. Its specific targeting of the CPSF3 endonuclease leads to a potent and broad-spectrum reduction in the production of key inflammatory cytokines. This mechanism has been validated through extensive in vitro, in vivo, and human clinical studies. The quantitative data underscores its low-nanomolar potency in human cells and its significant efficacy in mitigating systemic inflammation. For drug development professionals, JTE-607 and its target, CPSF3, provide a promising new avenue for the treatment of severe, cytokine-driven inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a cytokine inhibitor, JTE-607, on the response to endotoxin in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the Cutting Edge: Regulation and Therapeutic Potential of the mRNA 3’ End Nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Understanding the Sequence Specificity of JTE-607: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTE-607, initially developed as a potent inhibitor of inflammatory cytokine production, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] Its therapeutic efficacy, particularly in acute myeloid leukemia (AML) and Ewing's sarcoma, is not due to a novel cellular target but rather to a nuanced, sequence-specific inhibition of a fundamental biological process: pre-messenger RNA (pre-mRNA) 3' end processing.[1][3] This document provides an in-depth analysis of JTE-607, focusing on the molecular basis of its sequence specificity, the experimental methodologies used to elucidate its function, and the downstream cellular consequences of its activity.

Mechanism of Action: From Prodrug to Potent Inhibitor

JTE-607 is a prodrug that undergoes intracellular activation.[4][5] Upon cell entry, it is rapidly hydrolyzed by the carboxylesterase 1 (CES1) enzyme into its active form, referred to as Compound 2.[5][6]

The direct molecular target of Compound 2 is the Cleavage and Polyadenylation Specificity Factor Subunit 3 (CPSF3, also known as CPSF73), a critical endonuclease within the larger Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[3][4][7] The CPSF complex is a core component of the machinery responsible for the 3' end processing of almost all eukaryotic pre-mRNAs. This process involves two key steps:

-

Endonucleolytic Cleavage: CPSF3 catalyzes the cleavage of the pre-mRNA at a specific polyadenylation site (PAS).[4][8]

-

Polyadenylation: Following cleavage, Poly(A) Polymerase (PAP) adds a tail of adenosine residues to the newly formed 3' end, a crucial step for mRNA stability, nuclear export, and translation efficiency.

Compound 2 binds near the active site of CPSF3, inhibiting its endonuclease activity.[5][6] This inhibition prevents the proper cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and significant "read-through" transcription past the intended termination site.[3][7][9]

Figure 1: JTE-607 Mechanism of Action.

The Core of Specificity: RNA Sequence

While CPSF3 is essential for processing nearly all mRNAs, the inhibitory effect of JTE-607 is surprisingly selective.[10][11] This specificity does not arise from the drug targeting a unique factor in certain cells, but from the inherent sequence preferences of the drug-target interaction.[1] Research has demonstrated that the primary determinant for sensitivity to JTE-607's active form, Compound 2, is the nucleotide sequence immediately flanking the pre-mRNA cleavage site (CS).[8][10][12]

Massively parallel in vitro assays (MPIVA) that tested over 260,000 sequence variants have revealed distinct patterns for drug-sensitive and drug-resistant sequences:[13]

-

JTE-607-Sensitive Sequences: These sequences are generally rich in Uracil (U) and Guanine (G) nucleotides.[6][10]

-

JTE-607-Resistant Sequences: These sequences are characterized by alternating Uracil (U)-rich and Adenine (A)-rich regions.[6][10]

This discovery implies that the affinity of the CPSF complex for the RNA substrate, which is influenced by the local sequence, dictates the potency of Compound 2's inhibition.[1][8] Genes that are critical for the survival of certain cancers, such as AML, appear to disproportionately rely on PASs with U/G-rich, JTE-607-sensitive sequences.[6][10] This dependency creates a therapeutic window, allowing JTE-607 to selectively kill cancer cells while having a lesser effect on other cells.[1][10]

The sequence-dependent nature of inhibition also affects alternative polyadenylation (APA). In response to JTE-607, gene expression can shift from a sensitive proximal PAS to a more resistant distal PAS, leading to transcripts with longer 3' untranslated regions (3' UTRs).[6]

Quantitative Data: Inhibition of Cytokine Production

JTE-607 is a highly potent inhibitor of the production of multiple inflammatory cytokines, particularly in human peripheral blood mononuclear cells (PBMCs). The following tables summarize its inhibitory concentration (IC50) values from key studies.

Table 1: IC50 Values of JTE-607 on Cytokine Production in LPS-Stimulated Human PBMCs

| Cytokine | IC50 (nM) |

|---|---|

| TNF-α | 11 |

| IL-1β | 5.9 |

| IL-6 | 8.8 |

| IL-8 | 7.3 |

| IL-10 | 9.1 |

| GM-CSF | 2.4 |

| IL-1RA | 5.4 |

Data sourced from MedChemExpress and a 2000 study in the European Journal of Pharmacology.[14][15]

Table 2: Species-Specific IC50 Values of JTE-607

| Species | Cell Type | Cytokine Measured | IC50 (nM) |

|---|---|---|---|

| Human | PBMCs | Multiple | ~10 |

| Monkey | PBMCs | IL-8 | 59 |

| Rabbit | PBMCs | IL-8 | 780 |

| Mouse | PBMCs | TNF-α | 1600 |

| Rat | PBMCs | TNF-α | 19000 |

Data sourced from MedChemExpress and a 2000 study in the European Journal of Pharmacology.[14][15]

Key Experimental Protocols

The elucidation of JTE-607's mechanism and specificity relied on several key experimental techniques.

Target Identification via Compound-Immobilized Affinity Chromatography

This method was crucial for identifying CPSF3 as the direct binding target of JTE-607's active form.[4]

Methodology:

-

Immobilization: The active form of JTE-607 is chemically linked to a solid support matrix, such as agarose beads, creating an affinity column.

-

Lysate Incubation: A cell lysate, containing the entire proteome, is passed over the affinity column. Proteins that bind to the immobilized compound are retained on the matrix.

-

Washing: The column is washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The specifically bound proteins are eluted from the column, typically by using a competitive soluble form of the compound or by changing buffer conditions (e.g., pH, salt concentration).

-

Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry. In the case of JTE-607, CPSF3 was consistently identified as the primary binding partner.[4]

In Vitro Pre-mRNA Cleavage Assay

This assay directly measures the endonucleolytic activity of the CPSF complex and the inhibitory effect of Compound 2.[10]

Methodology:

-

Substrate Preparation: A short RNA substrate containing a known polyadenylation signal (e.g., AAUAAA) and a cleavage site is synthesized via in vitro transcription. The RNA is radiolabeled (e.g., with [α-³²P]-UTP) for visualization.[10]

-

Reaction Setup: The reaction mixture contains HeLa cell nuclear extract (as a source of the CPSF complex and other necessary factors), the radiolabeled RNA substrate, and appropriate buffers.[10]

-

Inhibition: For test conditions, the nuclear extract is pre-incubated with Compound 2 (dissolved in DMSO). Control reactions are incubated with DMSO alone.[10]

-

Reaction and Quenching: The cleavage reaction is initiated by adding the RNA substrate and allowed to proceed for a set time at 30°C. The reaction is then stopped.

-

Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is exposed to a phosphor screen or X-ray film. A successful cleavage reaction yields two bands: the full-length precursor RNA and a smaller 5' cleavage product. Inhibition by Compound 2 results in a decrease or absence of the cleavage product band.

References

- 1. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 2. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-607: A Comprehensive Analysis of its Impact on Hematopoietic Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the small molecule JTE-607, focusing on its mechanism of action and its therapeutic potential against hematopoietic malignancies, particularly Acute Myeloid Leukemia (AML). We will delve into the molecular pathways affected by JTE-607, present quantitative data on its efficacy, outline key experimental protocols for its study, and visualize complex interactions through signaling and workflow diagrams.

Core Mechanism of Action: Inhibition of Pre-mRNA Processing

JTE-607 functions as a prodrug, which upon entering a cell, is hydrolyzed by cellular carboxylesterases into its active form, known as Compound 2.[1][2][3] The primary molecular target of this active compound is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) , also known as CPSF73.[1][4][5] CPSF3 is a critical endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex. This complex is essential for the 3'-end processing of almost all eukaryotic messenger RNA precursors (pre-mRNAs).[1][4]

The active form of JTE-607 directly binds to and inhibits the catalytic activity of CPSF3.[3][6] This inhibition prevents the proper cleavage of pre-mRNAs, a crucial step for subsequent polyadenylation and the creation of mature mRNA.[4] This disruption of pre-mRNA processing leads to several downstream consequences:

-

Transcriptional Read-through: Failure to terminate transcription properly results in the accumulation of unprocessed pre-mRNAs.[2][4]

-

Formation of R-loops: The accumulation of unprocessed transcripts can lead to the formation of DNA-RNA hybrid structures known as R-loops, which can induce DNA damage and cellular stress.[4]

-

Sequence Specificity: Interestingly, the inhibitory effect of JTE-607 is not uniform across all genes. Its potency is sequence-specific, with the nucleotide sequences flanking the cleavage site being a major determinant of drug sensitivity.[3][5][7] This may explain its high efficacy in specific cancer types like AML.[5]

Impact on Hematopoietic Cancer Cells

JTE-607 demonstrates significant anti-leukemic activity, particularly in AML cell lines.[8][9] Its effects are multifaceted, targeting proliferation, survival, and the supportive tumor microenvironment.

2.1 Inhibition of Proliferation and Induction of Apoptosis JTE-607 effectively abrogates the proliferation of AML cells.[8] This growth inhibition is characterized by two key cellular events:

-

S-Phase Cell Cycle Arrest: The compound induces a halt in the S-phase of the cell cycle, preventing DNA replication and further cell division.[8]

-

Apoptosis: JTE-607 is a potent inducer of programmed cell death (apoptosis) in AML cells.[6][8]

Mechanistically, these effects are associated with the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21waf1/cip1 .[8]

2.2 Suppression of Pro-inflammatory Cytokines AML pathology is often driven by an autocrine and paracrine feedback loop involving pro-inflammatory cytokines and growth factors that support the proliferation and survival of leukemia cells.[8][9] JTE-607 was originally identified as a multiple cytokine inhibitor.[8] It potently suppresses the production of key cytokines, including:

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Tumor necrosis factor-alpha (TNF-α)

By inhibiting these cytokines, JTE-607 disrupts the supportive signaling network that AML cells create for themselves, contributing to its anti-leukemic effect.[8][9]

Quantitative Data on Efficacy

The efficacy of JTE-607 has been quantified in various assays, demonstrating potent activity at nanomolar to micromolar concentrations. A key finding is that JTE-607 inhibits AML cell proliferation in a concentration range that does not affect the colony formation of normal bone marrow cells, suggesting a favorable therapeutic window.[8]

Table 1: Anti-proliferative and Cytokine Inhibition Effects of JTE-607

| Cell Line / System | Assay Type | Key Findings / IC50 | Reference |

|---|---|---|---|

| U-937 (AML) | In vivo Xenograft | Significantly prolonged survival; comparable to max tolerated dose of cytarabine. | [9] |

| Various AML Cell Lines | Proliferation Assay | Abrogated proliferation at concentrations that did not harm normal bone marrow. | [8] |

| U-937 (AML) | Apoptosis Assay | Induced apoptosis and S-phase cell cycle arrest. | [8] |

| LPS-stimulated PBMC | Cytokine Production | IC50 values in the order of 10⁻⁹ M for multiple pro-inflammatory cytokines. | N/A |

| U-937, THP-1 (AML) | IL-8 Production | Inhibited both spontaneous and LPS-stimulated IL-8 production. | N/A |

Experimental Protocols

4.1 In Vivo AML Xenograft Mouse Model This protocol outlines the methodology for evaluating the efficacy of JTE-607 in a murine model of AML.[9]

-

Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized. To prevent rejection of human cells, mice are injected with anti-asialo-GM1 antibody to deplete natural killer (NK) cells.

-

Conditioning: Mice undergo sublethal total-body irradiation (e.g., 3 Gy) to create space in the bone marrow for engraftment.

-

Cell Inoculation: A human AML cell line, such as U-937, is inoculated intravenously into the conditioned mice.

-

Drug Administration: JTE-607 is administered continuously via surgically implanted osmotic minipumps to ensure stable plasma concentrations. A control group receives a vehicle-filled pump.

-

Monitoring and Endpoints:

-

Survival: Mice are monitored daily, and survival time is recorded as the primary endpoint.

-

Biomarker Analysis: Blood samples are collected periodically to measure human cytokine levels (e.g., IL-8) in mouse plasma via ELISA.

-

4.2 In Vitro Apoptosis and Cell Cycle Analysis

-

Cell Culture: Plate AML cell lines (e.g., U-937) in appropriate culture medium at a determined density.

-

Treatment: Treat cells with varying concentrations of JTE-607 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both adherent and suspension cells, wash with cold PBS.

-

Apoptosis Staining (Annexin V/PI):

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately by flow cytometry. Live cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.

-

-

Cell Cycle Staining (PI):

-

Fix cells in cold 70% ethanol overnight at -20°C.

-

Wash cells to remove ethanol and treat with RNase A to prevent staining of double-stranded RNA.

-

Stain cells with Propidium Iodide (PI).

-

Analyze by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

JTE-607 represents a novel therapeutic agent with a unique mechanism of action that is highly relevant to the pathology of hematopoietic cancers like AML. By targeting the fundamental process of pre-mRNA 3'-end formation, it induces cell cycle arrest and apoptosis. Furthermore, its ability to disrupt the pro-inflammatory cytokine network provides a secondary, powerful anti-leukemic effect. The demonstrated efficacy in preclinical models, coupled with its selectivity for cancer cells over normal hematopoietic progenitors, underscores its potential as a new class of antileukemic drugs.[9] Future research should focus on identifying the specific gene dependencies that confer sensitivity to JTE-607, which could lead to the development of predictive biomarkers for patient stratification in future clinical trials.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 6. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JTE-607 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTE-607 is a novel small molecule inhibitor with potent anti-inflammatory and anti-cancer properties. It functions as a prodrug, converted intracellularly to its active form, Compound 2. The primary mechanism of action of JTE-607 is the inhibition of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3. CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-mRNAs. By inhibiting CPSF73, JTE-607 disrupts the maturation of a specific subset of mRNAs, leading to downstream effects such as the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.[1][2][3] This document provides detailed protocols for the use of JTE-607 in cell culture, including its effects on various cell lines and methodologies for key experimental assays.

Data Presentation

JTE-607 In Vitro Efficacy and Treatment Parameters

| Cell Line | Cell Type | Parameter | Value | Incubation Time | Reference |

| HeLa | Human Cervical Carcinoma | IC50 (Cytotoxicity) | > 50 µM | 8 hours | [4] |

| HepG2 | Human Hepatocellular Carcinoma | IC50 (Cytotoxicity) | < 10 µM | 8 hours | [4] |

| HepG2 | Human Hepatocellular Carcinoma | Treatment Concentration | 20 µM | 4 hours | [2] |

| U-937 | Human Histiocytic Lymphoma | Sensitivity | Highly Sensitive | Not Specified | [4] |

| Pancreatic Cancer Cells (MiaPaCa2, Panc1) | Human Pancreatic Carcinoma | Effect | Dose-dependent proliferation attenuation | Not Specified | [5] |

| Acute Myelogenous Leukemia (AML) cell lines | Human Leukemia | Effect | Abrogated proliferation | Not Specified | [1] |

| HeLa Cell Nuclear Extract | In vitro cleavage assay | IC50 (L3 PAS cleavage) | 0.8 µM | Not Applicable | [2] |

Signaling Pathway of JTE-607

JTE-607, upon entering the cell, is hydrolyzed into its active form, Compound 2. Compound 2 then directly binds to and inhibits the endonuclease activity of CPSF73. This inhibition disrupts the cleavage and polyadenylation of pre-mRNAs, leading to an accumulation of unprocessed mRNA transcripts. The disruption of this fundamental process of gene expression ultimately triggers downstream cellular responses, including cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.[1][5][6]

Caption: Mechanism of action of JTE-607.

Experimental Protocols

Protocol 1: General Cell Culture and JTE-607 Treatment

This protocol provides a general guideline for treating adherent and suspension cells with JTE-607. Specific cell lines may require optimization.

Materials:

-

Cell line of interest (e.g., HepG2, U-937, THP-1)

-

Complete cell culture medium

-

JTE-607 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Sterile culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

For adherent cells (e.g., HepG2), seed cells in a culture plate at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.

-

For suspension cells (e.g., U-937, THP-1), seed cells in a culture flask or plate at the desired density.

-

-

JTE-607 Preparation:

-

Thaw the JTE-607 stock solution.

-

Prepare the desired final concentrations of JTE-607 by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest JTE-607 concentration used.

-

-

Treatment:

-

For adherent cells, carefully remove the old medium and replace it with the medium containing the desired concentration of JTE-607 or vehicle control.

-

For suspension cells, add the appropriate volume of the concentrated JTE-607 solution or vehicle control to the cell suspension to achieve the final desired concentration.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 4, 8, 24, 48 hours) at 37°C in a 5% CO₂ incubator.

-

-

Downstream Analysis:

-

Following incubation, harvest the cells for subsequent analysis, such as viability assays, apoptosis assays, or cell cycle analysis.

-

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis in JTE-607-treated cells using flow cytometry.

Materials:

-

JTE-607 treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Harvest both floating and adherent cells to ensure all apoptotic cells are collected. For adherent cells, use a gentle cell scraper or trypsinization.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

-

Washing:

-

Wash the cells once with cold PBS. Centrifuge and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls to set up compensation and gates.

-

Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution in JTE-607-treated cells.

Materials:

-

JTE-607 treated and control cells

-

Cold 70% Ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest the cells and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in cold PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Diagram

Caption: General experimental workflow for JTE-607 studies.

References

- 1. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elevated pre-mRNA 3′ end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CPSF3 inhibition blocks pancreatic cancer cell proliferation through disruption of core histone mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated pre-mRNA 3' end processing activity in cancer cells renders vulnerability to inhibition of cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring the In Vitro Efficacy of JTE-607: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the in vitro efficacy of JTE-607, a potent anti-inflammatory and anti-cancer agent. JTE-607 is a prodrug that is intracellularly converted to its active form, Compound 2.[1][2][3] Its primary mechanism of action is the inhibition of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), an endonuclease crucial for pre-messenger RNA (pre-mRNA) 3' processing.[1][2][3][4][5] This inhibition, which is sequence-dependent, leads to a reduction in the production of multiple inflammatory cytokines and can induce apoptosis in cancer cells.[1][6][7]

Mechanism of Action

JTE-607's active form, Compound 2, directly targets and inhibits the enzymatic activity of CPSF73.[1][2][3][5] CPSF73 is a key component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the cleavage of pre-mRNA at the polyadenylation site, a critical step in the maturation of most eukaryotic mRNAs. By inhibiting CPSF73, JTE-607 disrupts the 3'-end processing of pre-mRNAs, leading to an accumulation of unprocessed transcripts and subsequent downregulation of protein expression, including that of various inflammatory cytokines.[5]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. The anticancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3' processing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 5. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: JTE-607 in Leukemia Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTE-607, a potent small molecule inhibitor, in preclinical leukemia research models. This document details its mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.

JTE-607 is a prodrug that is intracellularly converted to its active form, which targets the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3.[1][2][3] CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNAs (pre-mRNAs).[2][3] By inhibiting CPSF73, JTE-607 disrupts pre-mRNA processing, leading to an accumulation of unprocessed transcripts.[2][3] This disruption of a fundamental cellular process exhibits a degree of sequence specificity, which may explain its potent anti-cancer effects in specific malignancies like myeloid leukemia.[1][4]

In acute myeloid leukemia (AML) models, JTE-607 has demonstrated significant anti-leukemic activity. It is known to suppress the production of multiple pro-inflammatory cytokines that support the proliferation and survival of AML cells in an autocrine and paracrine fashion.[5][6] Treatment with JTE-607 induces cell-cycle arrest at the S-phase and promotes apoptosis in AML cells.[5] Furthermore, in vivo studies using xenograft models have shown that JTE-607 can prolong survival, reduce leukemia cell burden in the bone marrow, and decrease the levels of human cytokines.[5][6]

Data Presentation

Table 1: In Vitro Efficacy of JTE-607 in Leukemia Cell Lines

| Cell Line | Leukemia Type | Parameter | Value | Reference |

| U-937 | Acute Myeloid Leukemia | Growth Inhibition | Concentration-dependent | [5] |

| U-937 | Acute Myeloid Leukemia | Cell Cycle Arrest | S-phase | [5] |

| U-937 | Acute Myeloid Leukemia | Apoptosis Induction | Observed | [5] |

| AML Cell Lines | Acute Myeloid Leukemia | Cytokine Production | Suppressed | [5] |

Table 2: In Vivo Efficacy of JTE-607 in a U-937 Xenograft Model

| Animal Model | Treatment | Outcome | Observation | Reference |

| SCID Mice | JTE-607 (7-day initial admin.) | Survival | Significantly prolonged | [6] |

| SCID Mice | JTE-607 (delayed admin.) | Survival | Prolonged, comparable to cytarabine | [6] |

| SCID Mice | JTE-607 | Human CD45+ cells in BM | Decreased number | [6] |

| SCID Mice | JTE-607 | Human IL-8 levels in plasma | Reduced | [6] |

Mandatory Visualizations

Caption: Mechanism of action of JTE-607 in leukemia cells.

References

- 1. The anti-cancer compound JTE-607 reveals hidden sequence specificity of the mRNA 3′ processing machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer compound JTE-607 reveals hidden sequence specificity of mRNA 3′ processing | UC Irvine School of Medicine [medschool.uci.edu]

- 5. JTE-607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JTE-607, a multiple cytokine production inhibitor, ameliorates disease in a SCID mouse xenograft acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JTE-607 in Ewing's Sarcoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTE-607, a potent small molecule inhibitor, in the study of Ewing's sarcoma. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments.

Introduction to JTE-607 and its Mechanism of Action in Ewing's Sarcoma

JTE-607 is a prodrug that is intracellularly converted to its active form, a potent inhibitor of the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[1][2] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-mRNAs. In cancer cells, including a subset of Ewing's sarcoma cell lines, inhibition of CPSF3 by JTE-607 disrupts pre-mRNA cleavage, leading to transcriptional read-through and the accumulation of DNA-RNA hybrids known as R-loops.[1][3] This accumulation of R-loops is thought to induce DNA damage and replication stress, ultimately triggering apoptotic cell death in susceptible cancer cells.[1][4]

Ewing's sarcoma is characterized by the EWS-FLI1 fusion protein, an aberrant transcription factor that drives the oncogenic phenotype.[5] While JTE-607 does not directly target EWS-FLI1, its disruption of global pre-mRNA processing can affect the expression of EWS-FLI1 target genes and exploit the transcriptional vulnerabilities of these cancer cells.

Quantitative Data: In Vitro Efficacy of JTE-607 in Ewing's Sarcoma Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of JTE-607 in various Ewing's sarcoma cell lines, demonstrating its selective potency.

| Cell Line | EWS-FLI1 Status | JTE-607 IC50 (µM) | Reference |

| A673 | Type 1 Fusion | Sensitive (IC50 in low µM range) | [6] |

| SK-N-MC | Type 1 Fusion | Sensitive | [7] |

| TC-71 | Type 1 Fusion | Sensitive | [5] |

| RDES | Not specified | Data Not Available | |

| EW-13 | Not specified | Data Not Available |

Note: Specific IC50 values can vary between studies and experimental conditions. The provided information indicates sensitivity as reported in the literature.

Key Experimental Protocols

Herein are detailed protocols for fundamental in vitro assays to characterize the effects of JTE-607 on Ewing's sarcoma cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of JTE-607 on the viability of Ewing's sarcoma cells.

Materials:

-

Ewing's sarcoma cell lines (e.g., A673, SK-N-MC)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

JTE-607 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader